1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one
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Overview
Description
1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one is an organic compound characterized by the presence of bromine, difluoromethoxy, and ethoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 1-azido-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one.
Reduction: Formation of 1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-(4-(difluoromethoxy)-2-ethoxyphenyl)propanoic acid.
Scientific Research Applications
1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the difluoromethoxy group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-1-(4-(difluoromethoxy)-2-methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-Bromo-1-(4-(trifluoromethoxy)-2-ethoxyphenyl)propan-2-one: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)butan-2-one: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one is unique due to the combination of the bromine atom, difluoromethoxy group, and ethoxy group. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H13BrF2O3 |
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Molecular Weight |
323.13 g/mol |
IUPAC Name |
1-bromo-1-[4-(difluoromethoxy)-2-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H13BrF2O3/c1-3-17-10-6-8(18-12(14)15)4-5-9(10)11(13)7(2)16/h4-6,11-12H,3H2,1-2H3 |
InChI Key |
ONPPXIVNMQRALK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC(F)F)C(C(=O)C)Br |
Origin of Product |
United States |
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